molecular formula C19H25N5O B2974630 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine CAS No. 2320523-71-3

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine

Cat. No.: B2974630
CAS No.: 2320523-71-3
M. Wt: 339.443
InChI Key: VONABIRPRAXDSD-UHFFFAOYSA-N
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Description

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine is a compound of interest in various scientific fields due to its complex structure and potential applications. Its molecular framework features a pyrimidine ring substituted with cyclobutyl and methyl groups, an oxymethyl linkage to a piperidine ring, providing it with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine typically involves multi-step organic reactions. A common route might start with the preparation of the 6-cyclobutylpyrimidin-4-yl derivative, followed by an oxymethylation reaction. This intermediate product then undergoes a nucleophilic substitution with a piperidin-1-yl group. Each step is controlled under specific conditions of temperature, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, optimizing each reaction step for cost-effectiveness and scalability is crucial. Continuous flow chemistry and the use of automated reactors might be employed to streamline the synthesis, improving both efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Given the presence of potentially reactive sites, the compound can undergo oxidation, particularly at the piperidin-1-yl group.

  • Reduction: Reduction reactions could modify the cyclobutyl group, potentially opening the ring structure.

  • Substitution: The pyrimidine ring's substituents are likely to participate in various nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like KMnO4 or H2O2 under controlled conditions.

  • Reduction: Reducing agents like LiAlH4 or NaBH4 in aprotic solvents.

  • Substitution: Using bases like NaH or K2CO3 for nucleophilic substitutions, and acid catalysts for electrophilic substitutions.

Major Products:

  • Oxidation: Formation of ketones or alcohols.

  • Reduction: Simplified alkane derivatives.

  • Substitution: Various functionalized pyrimidines, depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry.

  • Studied for its unique reactivity patterns due to its complex structure.

Biology:

  • Potential as a biochemical probe to study receptor interactions.

  • Used in the study of enzyme inhibition or activation.

Medicine:

  • Investigated for pharmacological activities, including anti-cancer and anti-inflammatory properties.

  • Potential use in drug development as a lead compound or intermediate.

Industry:

  • Applications in the synthesis of advanced materials.

  • Used in agrochemical development for its potential biological activities.

Mechanism of Action

The compound's mechanism of action often involves interactions with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or nucleic acids, depending on the intended application.

  • Pathways Involved: The compound may modulate biological pathways by binding to active sites, altering enzyme kinetics, or affecting signal transduction mechanisms.

Comparison with Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)pyrimidine: Similar core structure but lacks the cyclobutyl group.

  • 4-Cyclobutyl-2-pyrimidinamine: Shares the cyclobutyl-pyrimidine core but differs in the functional groups.

Each of these compounds offers distinct advantages and research avenues, highlighting the uniqueness of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine in scientific and industrial contexts.

Properties

IUPAC Name

2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-5-8-20-19(23-14)24-9-6-15(7-10-24)12-25-18-11-17(21-13-22-18)16-3-2-4-16/h5,8,11,13,15-16H,2-4,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONABIRPRAXDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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